![molecular formula C16H12Cl2N2O B2440167 N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide CAS No. 866132-46-9](/img/structure/B2440167.png)
N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide
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Overview
Description
N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis of Azoles and Aminoazoles
A series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride . This indicates that “N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide” could potentially be used in the synthesis of various azoles and aminoazoles .
2. Affinity Towards Sigma-1 and Sigma-2 Receptors The compound has been investigated for its affinity towards sigma-1 and sigma-2 receptors . These receptors are involved in various physiological processes and diseases, including neurodegenerative diseases, addiction, and cancer .
NMR-Spectroscopy
The compound has been studied using NMR-spectroscopy . This technique is used to determine the physical and chemical properties of atoms or the molecules in which they are contained. It relies on the phenomenon of nuclear magnetic resonance and can provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .
NOE-Difference Spectroscopy
NOE-difference spectroscopy has been used to discriminate regioisomeric products of the compound . This technique is used to study the spatial arrangement of atoms within a molecule .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cholinesterase or acetylcholinesterase (ache) .
Mode of Action
Carbamate pesticides, which are structurally similar to N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide, form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . A cholinesterase inhibitor suppresses the action of acetylcholine esterase .
Pharmacokinetics
Similar compounds have been found to selectively induce apoptosis in a panel of human leukemic cancer cell lines .
Result of Action
N-(3,4-dichlorobenzyl)-1H-indole-3-carboxamide has been found to exert broad cytostatic and cytotoxic activity against a variety of cancer cell lines . It selectively induces apoptosis in these cells .
Action Environment
Similar compounds have been synthesized via reaction with 3,4-dichlorobenzyl chloride , suggesting that the synthesis environment may play a role in the compound’s properties.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-13-6-5-10(7-14(13)18)8-20-16(21)12-9-19-15-4-2-1-3-11(12)15/h1-7,9,19H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHLWBFZDNDNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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